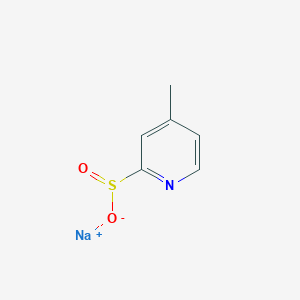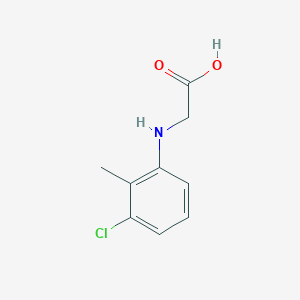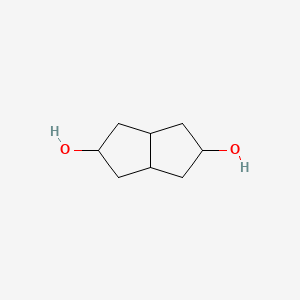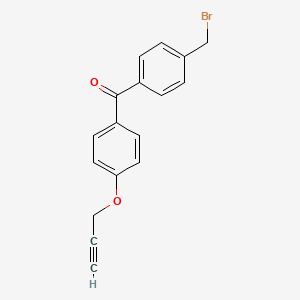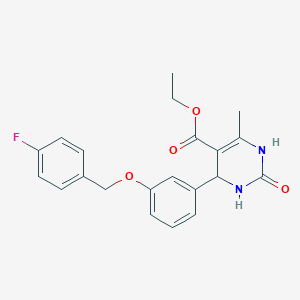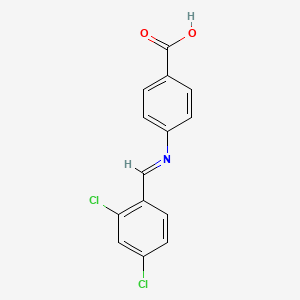
2,3,4-Trichloro-5-phenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-5-phenylthiophene is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The compound is substituted with three chlorine atoms at positions 2, 3, and 4, and a phenyl group at position 5. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-phenylthiophene typically involves the chlorination of 5-phenylthiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as microwave-assisted synthesis and high-throughput screening of catalysts are also employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichloro-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the chlorine atoms.
Nucleophilic Substitution: Nucleophiles can attack the carbon atoms bonded to chlorine, leading to substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2,3,4-tribromo-5-phenylthiophene, while nucleophilic substitution with sodium methoxide can produce 2,3,4-trimethoxy-5-phenylthiophene .
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-5-phenylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its favorable electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials, including sensors and optoelectronic devices.
Chemical Research: It is employed as a model compound in studies of reaction mechanisms and synthetic methodologies
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-5-phenylthiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the phenyl group can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trichloro-4-phenylthiophene
- 2,4,5-Trichloro-3-phenylthiophene
- 2,3,4-Trichloro-5-methylthiophene
Uniqueness
2,3,4-Trichloro-5-phenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
35342-76-8 |
|---|---|
Fórmula molecular |
C10H5Cl3S |
Peso molecular |
263.6 g/mol |
Nombre IUPAC |
2,3,4-trichloro-5-phenylthiophene |
InChI |
InChI=1S/C10H5Cl3S/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
WWVRYPUAHAGYDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

